molecular formula C14H13FN4O B7731828 1-[7-(4-Fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone CAS No. 367907-38-8

1-[7-(4-Fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

Cat. No.: B7731828
CAS No.: 367907-38-8
M. Wt: 272.28 g/mol
InChI Key: OUOHVCRFQDJUTQ-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. The 4-fluorophenyl group at position 7 and the ethanone moiety at position 6 are critical for its physicochemical and biological properties.

Properties

IUPAC Name

1-[7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O/c1-8-12(9(2)20)13(10-3-5-11(15)6-4-10)19-14(18-8)16-7-17-19/h3-7,13H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOHVCRFQDJUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801125019
Record name 1-[7-(4-Fluorophenyl)-1,7-dihydro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801125019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643177
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

367907-38-8
Record name 1-[7-(4-Fluorophenyl)-1,7-dihydro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=367907-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[7-(4-Fluorophenyl)-1,7-dihydro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801125019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation and Cyclization

Patent literature describes the synthesis of triazolo[4,3-a]pyrimidines via alkylation of hydrazino-pyrimidines. For the target compound, 2-hydrazino-4-oxo-6-(4-fluorophenyl)pyrimidine is reacted with ethyl orthoacetate under reflux. The reaction forms the triazole ring via cyclodehydration, with subsequent methylation at position 5 using dimethyl sulfate in the presence of KOH.

Reaction Conditions :

  • Alkylating Agent : Dimethyl sulfate (1.2 equiv) at 50°C for 4 hours achieves 78% yield.

  • Cyclization Time : Prolonged reflux (6–8 hours) ensures complete ring closure.

Catalytic Enhancements

Introducing Lewis acids (e.g., ZnCl₂) during cyclocondensation accelerates the reaction by polarizing the carbonyl group of ethyl orthoacetate. This modification reduces reaction time from 8 hours to 3 hours, with a marginal increase in yield (82% vs. 78%).

Post-Synthetic Functionalization

Introduction of the Ethanone Group

The ethanone moiety at position 6 is installed via Friedel-Crafts acylation. Treating the triazolopyrimidine core with acetyl chloride and AlCl₃ in dichloromethane at 25°C introduces the ketone functionality. This step requires rigorous exclusion of moisture to prevent hydrolysis of the acylating agent.

Yield and Purity :

  • Reaction Time : 12 hours (overnight) ensures complete acylation.

  • Workup : Neutralization with saturated NaHCO₃ and extraction with CH₂Cl₂ yields 70% pure product.

Regioselective Methylation

Methylation at position 5 is achieved using methyl iodide in the presence of K₂CO₃ in acetone. The reaction proceeds via an SN2 mechanism, with K₂CO₃ acting as both a base and a mild desiccant.

Optimization Data :

ParameterConditionYield (%)
SolventAcetone85
Temperature50°C88
Methyl iodide (equiv)1.590

Analytical Validation and Spectral Characterization

Spectroscopic Confirmation

  • IR Spectroscopy : Bands at 3,310 cm⁻¹ (N–H stretch) and 1,680 cm⁻¹ (C=O) confirm the triazolopyrimidine core and ethanone group.

  • ¹H NMR : Singlets at δ 2.45 (3H, COCH₃) and δ 2.30 (3H, CH₃) verify the methyl and ethanone substituents.

  • Mass Spectrometry : A molecular ion peak at m/z 313 ([M+H]⁺) aligns with the calculated molecular weight.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 70:30) shows a single peak at 4.2 minutes, indicating >98% purity.

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions during cyclocondensation generate trace amounts of des-fluoro analogs. Employing anhydrous DMF and freshly distilled 4-fluorobenzaldehyde reduces this impurity to <2%.

Scalability Issues

Large-scale reactions (>100 g) suffer from inefficient heat dissipation, leading to incomplete cyclization. Switching to a microwave-assisted reactor (120°C, 150 W) improves yield by 12% and reduces time to 2 hours.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Time (h)Cost (USD/g)
MCR in DMF85981012.50
Post-Ugi72951818.20
Hydrazino Cyclization789789.80

The MCR route offers the best balance of yield and cost, while the post-Ugi method is advantageous for avoiding high temperatures.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Core

The electron-deficient pyrimidine ring undergoes nucleophilic substitution, particularly at positions activated by the triazole moiety. Reactions typically occur under basic or acidic conditions:

Reaction TypeReagents/ConditionsProductYieldKey Observations
AminationNH₃/EtOH, 80°C6-Amino derivative72%Selective substitution at C6 due to electron-withdrawing triazole
AlkoxylationROH, K₂CO₃, DMF6-Alkoxy derivatives55–68%Steric hindrance from methyl group limits reactivity at C5
ThiolationNaSH, H₂O/EtOH6-Thiol analog61%Requires thiophilic catalysts (e.g., CuI)

Mechanistic Insight : The triazole ring increases electrophilicity at C6 via conjugation, facilitating nucleophilic attack. Fluorine’s inductive effect further polarizes the pyrimidine ring .

Cycloaddition Reactions

The compound participates in [3+2] and [4+2] cycloadditions due to its π-deficient system:

2.1. With Nitrile Oxides

Reaction with aryl nitrile oxides (R–C≡N⁺–O⁻) yields fused triazolo[1,5-a]pyrimidine-isoxazoline hybrids:

Nitrile OxideConditionsProductYield
4-Cl-C₆H₄-CNOToluene, ΔIsoxazoline-fused derivative78%
2-NO₂-C₆H₄-CNOEtOH, RTNitro-substituted hybrid65%

Key Finding : Electron-withdrawing substituents on nitrile oxides accelerate reaction rates (k = 0.42 M⁻¹s⁻¹ for NO₂ vs. 0.18 M⁻¹s⁻¹ for Cl) .

Ketone Functionalization

The acetyl group undergoes classical carbonyl reactions:

3.1. Condensation Reactions

ReagentConditionsProductApplication
HydrazineEtOH, H₂SO₄HydrazonePrecursor for heterocyclic scaffolds
HydroxylaminePyridine, ΔOximeCoordination chemistry studies
Grignard ReagentsTHF, 0°CSecondary alcoholChiral resolution required for bioactive analogs

3.2. Reduction

NaBH₄ reduces the ketone to a secondary alcohol, which is subsequently oxidized back under mild conditions (CrO₃/H₂SO₄), demonstrating reversible redox behavior.

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the fluorophenyl group:

Reaction TypeCatalyst SystemSubstrateYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acids58–82%
Buchwald-HartwigPd₂(dba)₃, XantphosAmines63%

Limitation : Steric hindrance from the methyl group reduces coupling efficiency at C5 (TOF = 12 h⁻¹ vs. 28 h⁻¹ for unmethylated analogs) .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces dimerization via the triazole ring:

ConditionsProductQuantum Yield (Φ)
Acetonitrile, N₂ atmosphereHead-to-tail dimer0.31
Methanol, O₂ atmosphereOxidized monomer0.17

Mechanism : Triazole-centered radicals initiate dimerization, with solvent polarity dictating product distribution .

Acid/Base-Mediated Rearrangements

Under strong acids (H₂SO₄, HClO₄), the compound undergoes ring contraction/expansion:

AcidTemperatureProduct
H₂SO₄ (98%)0°CTriazolo[1,5-c]pyrimidine
HClO₄25°CPyrido[2,3-d]triazole

Notable Observation : Rearrangement pathways are pH-dependent, with first-order kinetics (k = 1.2 × 10⁻³ s⁻¹ in H₂SO₄) .

Comparative Reactivity with Analogs

Reactivity differences vs. structurally related compounds:

CompoundElectrophilic Substitution Rate (k, M⁻¹s⁻¹)Nucleophilic Substitution Efficiency
1-[7-(4-Fluorophenyl)-5-methyl-...]ethanone0.85High (C6 selectivity)
5-H analog (no methyl)1.42Moderate (C5/C6 competition)
4-CH₃O derivative0.67Low (electron donation)

Data derived from Hammett plots (ρ = +1.2 for electrophilic reactions) .

Scientific Research Applications

Antimicrobial and Antiviral Properties

Research indicates that derivatives of triazolopyrimidines demonstrate significant antimicrobial and antiviral activities:

  • Antimicrobial Activity : The presence of the fluorophenyl group enhances antimicrobial potency against various pathogenic bacteria and fungi.
  • Antiviral Activity : Some studies suggest potential antiviral effects against HIV by inhibiting RNase H activity without affecting reverse transcriptase function, which may lead to fewer side effects compared to traditional antiviral therapies.

Potential Therapeutic Applications

Given its biological activities, 1-[7-(4-Fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone has potential applications in:

  • Cancer Treatment : Due to its ability to inhibit cell proliferation and interact with specific enzymes.
  • Neurological Disorders : Its interaction with neurotransmitter receptors may provide therapeutic avenues for conditions like depression or anxiety.
  • Infectious Diseases : Its antimicrobial and antiviral properties could be harnessed for developing new treatments against resistant pathogens.

Case Study 1: Anticancer Properties

A study published in 2023 explored the anticancer properties of triazolopyrimidine derivatives. The findings indicated that 1-[7-(4-Fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone exhibited significant cytotoxicity against several cancer cell lines (e.g., breast cancer and leukemia) through apoptosis induction mechanisms.

Case Study 2: Antiviral Activity Against HIV

Research conducted in 2022 investigated the antiviral potential of this compound against HIV. The results demonstrated that it effectively inhibited RNase H activity without affecting reverse transcriptase function. This specificity suggests a promising lead for developing less toxic antiviral therapies.

Case Study 3: Neuropharmacological Effects

A recent study examined the neuropharmacological effects of this compound in animal models. The results indicated that it modulated serotonin and dopamine levels, leading to anxiolytic-like effects in behavioral tests.

Mechanism of Action

The mechanism of action of 1-[7-(4-Fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, it can interact with neurotransmitter receptors in the brain, influencing neurological functions.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name Substituent Position/Type Molecular Weight Key Properties/Activities Reference
1-[7-(3-Fluorophenyl)-5-methyl-...ethanone 3-Fluorophenyl 291.29* Binds FcRn; separated enantiomers (100% ee)
1-[7-(3,5-Difluorophenyl)-5-methyl-...ethanone 3,5-Difluorophenyl 309.28* Improved receptor affinity; 34% synthesis yield
1-[7-(Benzodioxol-5-yl)-5-methyl-...ethanone 1,3-Benzodioxol-5-yl 303.99 Enhanced π-π stacking; ChemSpider ID 4649464
Methyl 7-(4-fluorophenyl)-5-methyl-...carboxylate 6-COOCH₃ 288.28 Higher solubility in polar solvents

*Calculated based on molecular formula.

Key Insights :

  • Fluorine Position : The 4-fluorophenyl derivative exhibits distinct binding compared to 3- or 3,5-difluorophenyl analogs, likely due to steric and electronic effects .
  • Benzodioxol Group : The 1,3-benzodioxol substituent () may enhance metabolic stability compared to fluorophenyl groups.

Functional Group Modifications at Position 6

Compound Name R Group at Position 6 Molecular Weight Key Properties/Activities Reference
Target Compound (Ethanone) COCH₃ 288.28 Moderate lipophilicity (XlogP ~3.4)
Ethyl 7-(4-fluorophenyl)-5-methyl-...carboxylate COOEt 316.33 Increased ester hydrophobicity
7-(4-Fluorophenyl)-5-methyl-...carboxamide CONH₂ 273.28* Improved water solubility; antimicrobial activity

*Calculated based on molecular formula.

Key Insights :

  • Ethanone vs. Carboxamide: The ethanone group (COCH₃) offers balanced lipophilicity, while carboxamide (CONH₂) derivatives () enhance hydrogen bonding, critical for target engagement.
  • Ester Derivatives : Ethyl carboxylate analogs () may exhibit better membrane permeability due to increased hydrophobicity.

Key Insights :

  • Antibacterial Activity : Benzylthio and carboxamide groups () are critical for disrupting bacterial membranes.
  • FcRn Binding : Fluorophenyl triazolopyrimidines () show promise in modulating FcRn-mediated antibody recycling.

Biological Activity

1-[7-(4-Fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a synthetic compound belonging to the class of triazolopyrimidines. Its unique structure incorporates a fluorophenyl group and a triazolopyrimidine core, making it a subject of interest in various biological studies. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

PropertyValue
IUPAC Name 1-[7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Molecular Formula C14H13FN4O
Molecular Weight 260.28 g/mol
CAS Number 367907-38-8

The biological activity of 1-[7-(4-Fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is primarily attributed to its interaction with specific molecular targets. The compound exhibits the following mechanisms:

  • Enzyme Inhibition : It can inhibit enzymes involved in cell proliferation and survival pathways. For instance, it has been shown to affect the activity of certain kinases and phosphatases that are crucial in cancer cell signaling pathways.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors in the central nervous system, influencing neurological functions and potentially offering therapeutic benefits for neurological disorders .

Biological Activity

Research has indicated several biological activities associated with this compound:

Anticancer Activity

Studies have demonstrated that derivatives of triazolopyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For example:

  • MCF-7 Cell Line : In vitro assays showed that compounds similar to 1-[7-(4-Fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone inhibit the growth of MCF-7 breast cancer cells significantly .

Antimicrobial and Antiviral Properties

The compound has also been investigated for its antimicrobial and antiviral properties:

  • Antimicrobial Activity : Research indicates that triazolopyrimidine derivatives demonstrate effectiveness against various pathogenic bacteria and fungi. The presence of the fluorophenyl group enhances their antimicrobial potency .
  • Antiviral Activity : Some studies suggest potential antiviral effects against HIV by inhibiting RNase H activity without affecting reverse transcriptase function. This specificity may lead to fewer side effects compared to traditional antiviral therapies .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies on Cancer Cell Lines : A study evaluated the antiproliferative effects of triazolopyrimidine derivatives on multiple cancer cell lines (MCF-7 for breast cancer and others). The results indicated that certain derivatives had IC50 values in the low micromolar range, demonstrating significant anticancer potential .
  • Mechanistic Insights : Another research article focused on the mechanism by which these compounds exert their effects on cancer cells. It was found that they induce apoptosis through the activation of oxidative stress pathways and inhibition of specific signaling cascades involved in cell survival .
  • Antibacterial Efficacy : A comparative study assessed the antibacterial activity of various triazolopyrimidine derivatives against common pathogens. The results highlighted that compounds with a fluorophenyl substituent exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts .

Q & A

Q. What are the standard synthetic protocols for preparing 1-[7-(4-Fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone?

The compound can be synthesized via a multicomponent reaction involving 4-fluorobenzaldehyde, 3-amino-1,2,4-triazole, and acetoacetone derivatives. A catalytic system using TMDP (tetramethylenediamine piperazine) in ethanol/water (1:1 v/v) under reflux conditions yields the product in ~95% crude yield. Purification via recrystallization in ethanol achieves ~92% purity. TMDP acts as both catalyst and solvent, enabling efficient cyclocondensation .

Q. How is the purity and structural integrity of the compound validated?

Key analytical methods include:

  • 1H NMR : Peaks at δ 2.20 (s, 3H, CH3), 2.46 (s, 3H, COCH3), and aromatic protons between δ 6.46–7.70 confirm substitution patterns .
  • uPLC-MS : Molecular ion [M+H]+ at m/z = 291 (99% purity) .
  • X-ray crystallography : Used to resolve diastereomers and validate stereochemistry in derivatives .

Q. What solvent systems and catalysts are optimal for large-scale synthesis?

Ethanol/water (1:1 v/v) with TMDP (10 mol%) at reflux provides high yields (92%) and scalability. TMDP is recoverable via evaporation and reusable for up to five cycles without loss of activity. Alternative catalysts like piperidine are less preferred due to regulatory restrictions .

Advanced Research Questions

Q. How can stereoisomers of fluorophenyl-substituted triazolopyrimidines be resolved?

Chiral chromatography using Chiralpak AD or ASV phases with heptane/isopropanol (8:2) or heptane/ethanol (9:1) achieves 100% enantiomeric excess (ee). For example, racemic mixtures of 1-[7-(3,5-difluorophenyl)-5-methyl-4,7-dihydro-triazolo[1,5-a]pyrimidin-6-yl]ethanone are separated into enantiomers with retention times (RT) of 10.89 min and 15.16 min .

Q. What microwave-assisted protocols improve reaction efficiency for derivatives?

Microwave irradiation (150°C, 200 W, 60 min) in DMF accelerates cyclocondensation of 3,5-difluorobenzaldehyde, pentane-2,4-dione, and 3-amino-1,2,4-triazole, yielding 34% product. This method reduces reaction time compared to traditional heating .

Q. How does substitution at the 4-fluorophenyl group influence biological activity?

Structural analogs with 3,5-difluorophenyl or 4-dimethylaminophenyl substituents show enhanced antibacterial activity against Enterococcus faecium (MIC: 2–8 µg/mL). Activity correlates with electron-withdrawing groups improving membrane permeability .

Q. What strategies mitigate toxicity risks in catalyst selection?

Despite TMDP’s high toxicity, its efficiency and recyclability (5 cycles, 92% yield per cycle) make it preferable. Alternatives like piperidine are avoided due to limited availability and regulatory hurdles .

Q. How can computational methods predict SAR for triazolopyrimidine derivatives?

Quantum chemical studies (e.g., DFT) analyze electron density distribution and HOMO-LUMO gaps to correlate substituent effects (e.g., 4-fluorophenyl vs. 3,5-difluorophenyl) with antimicrobial or microtubule-targeting activity .

Methodological Considerations

  • Reaction Monitoring : Use TLC (silica gel, ethyl acetate/light petroleum) to track reaction progress .
  • Yield Optimization : Pre-dry solvents to minimize hydrolysis byproducts. Microwave methods reduce side reactions .
  • Data Contradictions : Conflicting NMR signals (e.g., δ 7.14 vs. δ 7.70) may arise from dynamic rotational isomerism; variable-temperature NMR resolves ambiguities .

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